

Theoretical vs. Experimental Properties of Butyl p-Toluate: A Technical Guide

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Compound of Interest

Compound Name: 4-methylbenzoic acid butyl ester

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Abstract

This technical guide provides a comprehensive overview of the theoretical and experimentally determined properties of butyl p-toluate (also known as butyl 4-methylbenzoate). Butyl p-toluate is an organic ester with applications as a flavoring agent and in the synthesis of other organic compounds. This document collates its physical, chemical, and spectroscopic properties, presenting a direct comparison between calculated and measured values. Detailed experimental protocols for its synthesis and characterization are provided to support researchers in its practical application and analysis.

Introduction

Butyl p-toluate ($C_{12}H_{16}O_2$) is the ester formed from the condensation of p-toluic acid and n-butanol. Understanding the discrepancy and concordance between its theoretical and experimental properties is crucial for its application in research and development, particularly in fields requiring high-purity compounds and predictable chemical behavior. This guide serves as a central repository for this information, aimed at professionals in chemical and pharmaceutical sciences.

Physical and Chemical Properties

The fundamental physical and chemical properties of butyl p-toluate are summarized below. Theoretical values are often derived from computational models (e.g., Joback method, Crippen's fragmentation), while experimental values are determined through laboratory measurement.

Property	Theoretical/Calculated Value	Experimental Value
Molecular Formula	C ₁₂ H ₁₆ O ₂	C ₁₂ H ₁₆ O ₂
Molecular Weight	192.25 g/mol	192.2542 g/mol [1]
Boiling Point	581.91 K (308.76 °C)	268 °C at 760 mmHg[2]
Density	-	0.995 g/cm ³ [2]
Refractive Index (n ₂₀ /D)	-	1.51 (for Methyl 4-tert-butylbenzoate)[3][4]
logP (Octanol/Water)	2.952	-
Water Solubility	log ₁₀ WS = -3.45	-

Note: Experimental refractive index for n-butyl p-toluate is not readily available; the provided value is for a structurally similar compound, methyl 4-tert-butylbenzoate, and should be used as an approximation.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of butyl p-toluate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The experimental data presented was obtained in a CDCl₃ solvent.[5]

¹ H NMR Data	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Aromatic Protons	7.95	Doublet	8.0	2H, ortho to C=O
Aromatic Protons	7.24	Doublet	8.0	2H, meta to C=O
Methylene Protons	4.33	Triplet	6.4	2H, -O-CH ₂ -
Methyl Protons	2.40	Singlet	-	3H, Ar-CH ₃
Methylene Protons	1.78 – 1.63	Multiplet	-	2H, -O-CH ₂ -CH ₂ -
Methylene Protons	1.52 – 1.41	Multiplet	-	2H, -CH ₂ -CH ₃
Methyl Protons	1.01 – 0.94	Multiplet	-	3H, -CH ₂ -CH ₃

¹³ C NMR Data	Chemical Shift (δ, ppm)	Assignment
Carbonyl Carbon	166.7	C=O
Aromatic Carbon	143.4	Quaternary, C-CH ₃
Aromatic Carbons	129.5	CH
Aromatic Carbons	129.0	CH
Aromatic Carbon	127.8	Quaternary, C-C=O
Methylene Carbon	64.6	-O-CH ₂ -
Methylene Carbon	30.8	-O-CH ₂ -CH ₂ -
Aromatic Methyl Carbon	21.6	Ar-CH ₃
Methylene Carbon	19.2	-CH ₂ -CH ₃
Methyl Carbon	13.7	-CH ₂ -CH ₃

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data from the NIST WebBook shows characteristic fragmentation patterns for butyl p-toluate.^[1]

m/z	Relative Intensity	Possible Fragment
119	100	$[C_8H_7O]^+$ (p-toluoyl cation)
136	~58	$[M - C_4H_8]^+$ (McLafferty rearrangement)
91	~50	$[C_7H_7]^+$ (tropylium cation)
192	~20	$[M]^+$ (Molecular ion)

Infrared (IR) Spectroscopy

While a fully assigned experimental spectrum for butyl p-toluate is not readily available, the expected characteristic absorption bands based on its functional groups are as follows:

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3000-2850	C-H (Alkyl)	Stretching
~1720	C=O (Ester)	Stretching
~1610, ~1510	C=C (Aromatic)	Stretching
~1270, ~1100	C-O (Ester)	Stretching

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and characterization of butyl p-toluate.

Synthesis: Fischer-Speier Esterification

This protocol describes the synthesis of butyl p-toluate from p-toluic acid and n-butanol using an acid catalyst.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-toluic acid (1.0 eq), n-butanol (3.0-5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (approx. 5 mol%).
- **Reflux:** Heat the reaction mixture to reflux (approximately 118°C, the boiling point of n-butanol) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether.
- **Washing:** Wash the organic layer sequentially with:
 - Saturated aqueous sodium bicarbonate (NaHCO_3) solution to neutralize the acidic catalyst and remove unreacted p-toluic acid.
 - Water.
 - Brine (saturated NaCl solution).
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and remove the solvent and excess n-butanol under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by vacuum distillation to obtain pure butyl p-toluate.

Characterization Protocols

- **Sample Preparation:** Place a small amount of the purified liquid into a small test tube. Insert a capillary tube (sealed at one end) with the open end down into the liquid.
- **Heating:** Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.
- **Observation:** Heat the Thiele tube gently. A stream of bubbles will emerge from the capillary tube.

- **Measurement:** Remove the heat and observe the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.
- **Calibration:** Ensure the refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
- **Sample Application:** Place a few drops of the liquid sample onto the prism of the refractometer.
- **Measurement:** Close the prism and allow the temperature to stabilize (typically 20°C).
- **Reading:** Look through the eyepiece and adjust the controls until the borderline between the light and dark fields is sharp and centered on the crosshairs. Read the refractive index from the scale.
- **Sample Preparation:** Dissolve 5-25 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6]
- **Data Acquisition:** Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- **Injection:** Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
- **Separation:** The sample is vaporized and separated on a capillary column (e.g., a nonpolar SLB®-5ms column). A typical temperature program would be an initial hold at a lower temperature, followed by a ramp to a higher temperature.
- **Detection:** As the components elute from the column, they are ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer.

Visualized Workflows

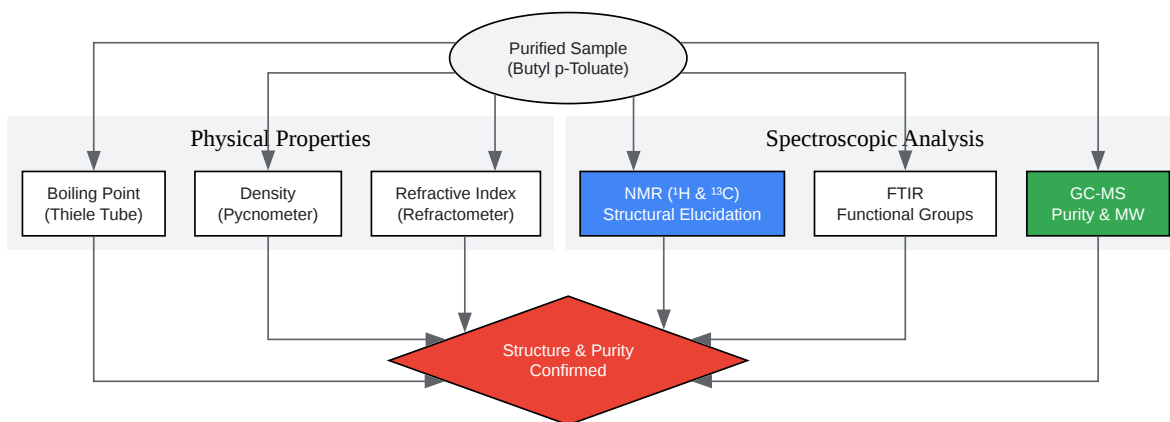
Synthesis and Purification Workflow



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Caption: Fischer esterification workflow for butyl p-toluate.

Analytical Characterization Workflow

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Caption: Workflow for the analytical confirmation of butyl p-toluate.

Biological Activity and Signaling Pathways

To date, there is no significant evidence in scientific literature to suggest that butyl p-toluate has notable biological activity or that it is involved in specific signaling pathways relevant to drug development. Its primary applications remain in the fields of flavor chemistry and as a synthetic intermediate.

Conclusion

This guide has consolidated the theoretical and experimental data for butyl p-toluate, providing a valuable resource for its synthesis and characterization. While calculated values offer a good approximation, experimental determination of properties such as boiling point, density, and spectroscopic characteristics is indispensable for confirming the identity and purity of the compound. The provided protocols and workflows offer a practical framework for laboratory work involving this ester.

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